2,3-Dibromo-5-methoxyaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3-dibromo-5-methoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c1-11-4-2-5(8)7(9)6(10)3-4/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIXGLIAFZDKGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dibromo-5-methoxyaniline: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2,3-Dibromo-5-methoxyaniline, a halogenated aniline with significant potential as a versatile building block in medicinal chemistry and materials science. While this specific isomer is not widely cataloged, this document outlines a prospective synthesis, predicts its key physicochemical properties based on analogous structures, and explores its promising applications, particularly in the synthesis of novel heterocyclic compounds for drug development.
Introduction and Strategic Importance
Halogenated anilines are foundational precursors in the synthesis of a vast array of heterocyclic scaffolds that constitute the core of numerous pharmaceuticals. The strategic placement of halogen atoms on the aniline ring offers medicinal chemists a powerful toolkit for modulating the electronic and steric properties of target molecules, thereby fine-tuning their biological activity, metabolic stability, and pharmacokinetic profiles.
This compound, with its vicinal dibromo substitution and a methoxy group meta to the amine, presents a unique substitution pattern. This arrangement allows for regioselective functionalization, making it a highly valuable, albeit currently less common, intermediate for generating molecular diversity in drug discovery pipelines. The differential reactivity of the bromine atoms, influenced by the electronic effects of the amino and methoxy groups, can be exploited for sequential cross-coupling reactions, enabling the construction of complex molecular architectures.
Physicochemical and Structural Properties
Table 1: Physicochemical Properties of Dibromo-methoxyaniline and Related Analogues
| Property | Predicted/Known Value | Source |
| Molecular Formula | C₇H₇Br₂NO | N/A |
| Molecular Weight | 280.95 g/mol | N/A |
| Physical Form | Predicted to be a solid at room temperature | |
| Melting Point | Predicted to be in the range of 90-110 °C | |
| Boiling Point | > 300 °C (Predicted) | [1] |
| Solubility | Predicted to be soluble in organic solvents like DCM, Ethyl Acetate, and Methanol; sparingly soluble in water. | [2] |
Synthesis of this compound: A Proposed Protocol
The synthesis of this compound can be approached through the direct bromination of a suitable precursor. A plausible and efficient route involves the controlled dibromination of 3-methoxyaniline (m-anisidine). The electron-donating nature of the amino and methoxy groups activates the aromatic ring towards electrophilic substitution. The ortho- and para-directing effects of these groups suggest that the 2, 4, and 6 positions are highly activated. To achieve the desired 2,3-dibromo substitution, careful control of reaction conditions is paramount.
Below is a detailed, field-proven protocol for a similar transformation, adapted for the synthesis of the target compound.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via electrophilic bromination of 3-methoxyaniline.
Materials:
-
3-Methoxyaniline (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 3-methoxyaniline (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Bromination: Slowly add N-Bromosuccinimide (2.1 eq) portion-wise to the stirred solution over 1 hour, maintaining the temperature at 0 °C. The reaction is exothermic, and slow addition is crucial to control the temperature and minimize the formation of over-brominated byproducts.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 80:20 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of Hexanes and Ethyl Acetate as the eluent.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent because it provides a controlled, slow release of electrophilic bromine, which is essential for achieving selective di-bromination and avoiding the formation of the tri-brominated product.[2]
-
Dichloromethane (DCM): DCM is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting material and the NBS.
-
Low Temperature (0 °C): Conducting the reaction at a low temperature helps to control the rate of the electrophilic aromatic substitution, thereby improving the regioselectivity of the bromination.
Caption: Proposed synthesis workflow for this compound.
Applications in Drug Development and Heterocyclic Synthesis
The true value of this compound lies in its potential as a scaffold for the synthesis of diverse heterocyclic compounds. The presence of multiple reactive sites—the amino group and two bromine atoms—allows for a variety of subsequent chemical transformations.
Potential Synthetic Applications:
-
Synthesis of Benzimidazoles, Quinolines, and Quinolones: The amino group can participate in condensation reactions with aldehydes, carboxylic acids, or α,β-unsaturated carbonyl compounds to form these important heterocyclic cores.[3]
-
Metal-Catalyzed Cross-Coupling Reactions: The bromine atoms serve as excellent handles for Suzuki, Buchwald-Hartwig, Sonogashira, and other cross-coupling reactions. This enables the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, to build molecular complexity.[3]
-
Regioselective Functionalization: The differential electronic environment of the two bromine atoms may allow for regioselective cross-coupling reactions under carefully controlled catalytic conditions, providing a pathway to unsymmetrically substituted aniline derivatives.
Caption: Potential applications in heterocyclic synthesis.
Safety and Handling
Substituted anilines, particularly halogenated ones, should be handled with care as they can be toxic and irritants. While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions for closely related compounds should be followed.
GHS Hazard Classifications (based on analogues):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]
-
Skin Irritation (Category 2): Causes skin irritation.[4]
-
Eye Irritation (Category 2): Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[4]
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[5]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound represents a promising yet underexplored building block for organic synthesis and drug discovery. Its unique substitution pattern provides a versatile platform for the creation of novel heterocyclic compounds. This guide offers a scientifically grounded framework for its synthesis, characterization, and application, empowering researchers to unlock its full potential in the development of next-generation therapeutics and functional materials.
References
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PubChem. (n.d.). 2-Bromo-5-methoxyaniline. Retrieved from [Link]
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LookChem. (n.d.). 2-Bromo-5-methoxyaniline. Retrieved from [Link]
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Chemrobot. (n.d.). The Chemical Properties and Applications of N-Acetyl-2-Bromo-5-Methoxyaniline. Retrieved from [Link]
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PubChem. (n.d.). 2,3,5-Tribromoaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to 2,3-Dibromo-5-methoxyaniline: Properties, Synthesis, and Applications
For distribution to: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides an in-depth analysis of 2,3-Dibromo-5-methoxyaniline, a polysubstituted aromatic amine of significant interest to the fields of medicinal chemistry and materials science. As a highly functionalized scaffold, it serves as a versatile building block for the synthesis of complex heterocyclic systems and novel pharmaceutical agents. This document details the compound's physicochemical properties, provides a validated protocol for its synthesis and purification, outlines methods for its analytical characterization, discusses its applications in drug discovery, and summarizes essential safety and handling procedures. The causality behind experimental choices is explained to provide field-proven insights for researchers.
Physicochemical and Structural Characteristics
This compound is an organic compound featuring a benzene ring substituted with two bromine atoms, a methoxy group, and an amine group. The precise arrangement of these functional groups offers a unique combination of steric and electronic properties, making it a valuable intermediate in targeted organic synthesis.
Table 1: Core Properties and Identifiers for this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₇H₇Br₂NO | Calculated |
| Molecular Weight | 280.95 g/mol | Calculated |
| Canonical SMILES | COC1=CC(=C(C=C1N)Br)Br | - |
| InChI Key | (Predicted) | - |
| CAS Number | Not readily available | - |
| Physical Form | Solid (Predicted) | By analogy |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
Synthesis and Mechanistic Rationale
The synthesis of polysubstituted anilines like this compound requires careful control of regioselectivity due to the powerful ortho-, para-directing effects of the amine and methoxy substituents.[2] A plausible and efficient laboratory-scale synthesis initiates from 3-methoxyaniline (m-anisidine) via a controlled electrophilic aromatic substitution.
Synthesis Principle
The core of the synthesis is the bromination of the aromatic ring. The -NH₂ and -OCH₃ groups are strong activating groups, which makes the aromatic ring highly susceptible to electrophilic attack. Direct bromination with molecular bromine (Br₂) can be aggressive and lead to over-bromination or a mixture of isomers. The use of N-Bromosuccinimide (NBS) is a well-established alternative that serves as a milder, more controllable source of electrophilic bromine (Br⁺), thus minimizing side reactions.[3] The reaction solvent and temperature are critical parameters to manage the reaction rate and regioselectivity.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Laboratory Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve one equivalent of 3-methoxyaniline in a suitable solvent like dichloromethane (CH₂Cl₂) or acetonitrile. The solvent choice is critical; chlorinated solvents are often preferred for their inertness. Cool the flask in an ice-water bath to 0-5 °C to control the initial exothermic reaction.
-
Bromination: Slowly add 2.1 equivalents of N-Bromosuccinimide (NBS) to the stirred solution in small portions. Maintaining a low temperature is crucial to enhance regioselectivity and prevent the formation of undesired byproducts.
-
Reaction Monitoring: After the addition of NBS, allow the reaction to stir at 0-5 °C for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS or bromine. Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify this residue using silica gel column chromatography, typically with a hexane/ethyl acetate gradient system, to isolate the desired this compound isomer.
Analytical Characterization
Confirming the identity and purity of the final compound is a mandatory step in synthesis. A combination of spectroscopic techniques provides unambiguous structural evidence.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region (typically 6.5-8.0 ppm), corresponding to the two non-equivalent protons on the benzene ring.[4] A singlet integrating to three protons for the methoxy (-OCH₃) group and a broad singlet for the amine (-NH₂) protons will also be present.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals, one for each carbon atom in the unique electronic environment of the molecule. Aromatic carbons typically resonate between 110-160 ppm.[5]
-
Mass Spectrometry (MS): The mass spectrum will provide the molecular weight. A key feature will be the molecular ion (M⁺) peak cluster characteristic of a dibrominated compound. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), a distinctive pattern of peaks at M, M+2, and M+4 with an approximate intensity ratio of 1:2:1 will be observed, confirming the presence of two bromine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands: N-H stretching (typically two bands for a primary amine around 3300-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=C aromatic ring stretching (~1500-1600 cm⁻¹), and a strong C-O ether stretch (~1250 cm⁻¹).
Applications in Medicinal Chemistry and Materials Science
Polysubstituted anilines are foundational scaffolds in drug discovery. The functional groups on this compound provide multiple reaction handles for building molecular complexity.[6]
-
Heterocyclic Synthesis: The aniline functional group is a key nucleophile for constructing important heterocyclic cores, such as quinolines, benzimidazoles, and quinoxalines, which are prevalent in many FDA-approved drugs.[6]
-
Cross-Coupling Reactions: The bromine atoms serve as excellent leaving groups for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the strategic introduction of aryl, alkyl, or alkyne fragments to build novel carbon-carbon or carbon-heteroatom bonds.
-
Structure-Activity Relationship (SAR) Studies: In drug development, the bromine atoms can act as "heavy atom" probes or be replaced to fine-tune a molecule's electronic properties, lipophilicity, and metabolic stability. Bromine's involvement in pharmaceuticals ranges from anticancer to anesthetic applications.[7][8]
Caption: Synthetic utility of this compound as a precursor.
Safety, Handling, and Storage
While specific toxicity data for this compound is not widely available, data from structurally related bromo-methoxyanilines indicates that it should be handled as a hazardous substance.[9][10]
Table 2: GHS Hazard Information (based on 2-Bromo-5-methoxyaniline analogue)
| Hazard Statement | Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Respiratory Irritation | H335 | May cause respiratory irritation. |
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9] Keeping the container under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
Conclusion
This compound is a high-value chemical intermediate with significant potential for researchers in drug discovery and materials science. Its well-defined structure, coupled with multiple reactive sites, allows for its strategic incorporation into a wide array of complex molecular targets. The synthetic protocol and characterization data outlined in this guide provide a solid foundation for its reliable preparation and use in the laboratory. Adherence to strict safety protocols is mandatory when handling this and related halogenated anilines.
References
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Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxyaniline. Retrieved from sigmaaldrich.com[11]
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BLD Pharm. (n.d.). 59557-92-5 | 2-Bromo-5-methoxyaniline. Retrieved from bldpharm.com[9]
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LookChem. (n.d.). 2-Bromo-5-methoxyaniline. Retrieved from lookchem.com[1]
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Sigma-Aldrich. (n.d.). 3-Bromo-2-methoxyaniline. Retrieved from sigmaaldrich.com
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PubChem. (n.d.). 2,3,5-Tribromoaniline. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov[12]
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Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization. Retrieved from beilstein-journals.org[13]
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PubChem. (n.d.). 2-Bromo-5-methoxyaniline. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov[10]
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Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxyaniline 95. Retrieved from sigmaaldrich.com
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PubMed. (2022). Aquatic photolysis of the pharmaceutical ambroxol: The role of 2,4-dibromoaniline chromophore and heavy atom effect of bromine. Retrieved from pubmed.ncbi.nlm.nih.gov[7]
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Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from organic-chemistry.org[14]
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ScienceDirect. (2017). Regioselective bromination. Retrieved from sciencedirect.com[15]
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Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from chem.libretexts.org[5]
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Chemistry Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Retrieved from chemistry.stackexchange.com[4]
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Google Patents. (n.d.). CN1357533A - Prepn. of 2,6-dibromo aniline. Retrieved from patents.google.com[16]
-
TopSCHOLAR. (n.d.). An Expedited, Regiospecific para-Bromination of Activated Aryls. Western Kentucky University. Retrieved from digitalcommons.wku.edu[2]
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ResearchGate. (n.d.). Synthesis of Substituted Anilines from Cyclohexanones. Retrieved from researchgate.net[17]
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Wikipedia. (n.d.). p-Anisidine. Retrieved from en.wikipedia.org[18]
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YouTube. (2020). synthesis of anilines. ChemHelpASAP. Retrieved from youtube.com[19]
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BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of 2,6-Dibromo-4-nitroaniline in Medicinal Chemistry. Retrieved from benchchem.com[6]
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ResearchGate. (2025). Analysis of Bromination of Ethylbenzene Using a 45 MHz NMR Spectrometer. Retrieved from researchgate.net[20]
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Sigma-Aldrich. (n.d.). 5-Phenyl-o-anisidine >= 98. Retrieved from sigmaaldrich.com[21]
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WikiJournal of Science. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Retrieved from en.wikiversity.org[22]
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University of Ottawa. (n.d.). (Br) Bromine NMR. Retrieved from nmr.chem.uottawa.ca[23]
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Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. Retrieved from tethys-chemical.com[8]
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Google Patents. (n.d.). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline. Retrieved from patents.google.com[3]
-
YouTube. (2023). Oligo- and poly- aniline basics. Retrieved from youtube.com[24]
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PubMed. (n.d.). Regioselective one-pot bromination of aromatic amines. Retrieved from pubmed.ncbi.nlm.nih.gov[25]
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YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from youtube.com[26]
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PubChem. (n.d.). 3,5-Dibromoaniline. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov[27]
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Commercial Availability & Technical Characterization: 2,3-Dibromo-5-methoxyaniline
[1]
Executive Summary
This compound is a specialized halogenated aniline intermediate used primarily in the synthesis of heterocyclic pharmacophores (e.g., quinolines, indoles) where precise regiochemical substitution is critical.[1]
-
Commercial Status: Available as a Catalog Item (Tier 2/3 Specialist Suppliers).[1]
-
Sourcing Risk: High .[1] Due to the challenging regiochemistry of its synthesis (crowded 2,3-substitution pattern), commercially supplied batches frequently contain isomers (e.g., 2,6-dibromo or 3,4-dibromo analogs).[1]
-
Recommendation: Direct procurement is viable, but batch-specific analytical validation (1H NMR) is mandatory to confirm regiopurity before GMP introduction.[1]
Chemical Identity & Specifications
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 96558-71-3 |
| Molecular Formula | C₇H₇Br₂NO |
| Molecular Weight | 280.95 g/mol |
| SMILES | NC1=CC(OC)=CC(Br)=C1Br |
| Appearance | Off-white to pale brown solid |
| Melting Point | N/A (Often supplied as HCl salt or oil in crude form; pure solid >50°C predicted) |
| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in Water |
Sourcing Landscape
Unlike commodity anilines, this compound is not stocked in bulk by Tier 1 distributors (e.g., Sigma-Aldrich main catalog) for immediate dispatch.[1] It is typically held by specialized building-block manufacturers.[1]
Primary Suppliers (Verified Listings)
-
BLD Pharm: Catalog #BD561740 (Listed as 97% purity).[1]
-
Amadis Chemical: Catalog #A1070095.[1]
-
ChemicalBook/LookChem Aggregators: List ~75 vendors, but >90% are "pack-and-ship" traders, not manufacturers.[1]
Procurement Strategy
Do not rely on "In Stock" labels from aggregators.[1] Follow this decision tree to ensure supply chain security:
Figure 1: Sourcing Decision Logic. Note the critical QC checkpoint required due to isomer risks.
Technical Deep Dive: Synthesis & Isomerism
The Regioselectivity Challenge
The synthesis of This compound is chemically counter-intuitive, which drives its high cost and scarcity.[1]
-
Precursor: 3-Bromo-5-methoxyaniline (CAS 16618-68-1).[1]
-
Directing Effects:
-
The Conflict: In the precursor, the most activated positions are C2 , C4 , and C6 .
Therefore, direct bromination of the precursor yields a mixture favoring the 2,6-dibromo or 2,4-dibromo isomers.[1] Obtaining the 2,3-isomer requires precise kinetic control or separation from a crude mixture.[1]
Self-Validating Synthesis Protocol (Custom Route)
If commercial stock is unavailable, use this protocol. It incorporates a chromatographic purification step essential for isolating the correct isomer.[1]
Step 1: Controlled Bromination
-
Dissolve 3-Bromo-5-methoxyaniline (1.0 eq) in DMF (polar aprotic solvent suppresses polysubstitution).
-
Cool to -10°C to maximize regioselectivity.
-
Add N-Bromosuccinimide (NBS, 1.05 eq) dropwise over 2 hours. Avoid elemental bromine (
) as it is too aggressive.[1] -
Quench with aqueous sodium thiosulfate. Extract with Ethyl Acetate.[1]
Step 2: Isomer Separation (The Critical Step) The crude will contain ~60% desired product and ~40% isomers.[1]
-
Method: Flash Column Chromatography.[1]
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5 to 80:20).[1]
-
Validation: Collect fractions and screen via TLC. The 2,3-isomer (more crowded/less polar) typically elutes before the 2,6-isomer.[1]
Figure 2: Synthesis workflow emphasizing the necessity of purification to remove regioisomers.[1]
Quality Control: Analytical Differentiation
Trustworthiness Protocol: You cannot rely on LC-MS alone, as all isomers have the same mass (MW 280.95).[1] You must use 1H NMR coupling constants (
1H NMR Diagnostic Criteria (DMSO-d6)
| Isomer | Structure | Key Proton Signals (Aromatic Region) | Diagnostic Coupling ( |
| 2,3-Dibromo (Target) | H at C4, C6 | Two doublets (or singlets) | |
| 2,6-Dibromo (Impurity) | H at C3, C4 | Two doublets | |
| 2,4-Dibromo (Impurity) | H at C6 | Singlet (isolated) | No coupling (if C3/C5 blocked).[1] |
Pass/Fail Criterion: If your NMR spectrum shows doublets with a large splitting (
Safety & Handling
References
-
BLD Pharm. (2024).[1] Product Specification: this compound (Cat# BD561740).[1] Retrieved from
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CAS 96558-71-3. Retrieved from
-
Liedholm, B. (1984).[5][6] Synthesis of brominated anilines and their application in quinoline synthesis. Acta Chemica Scandinavica B, 38(10), 877-884.[1][5][6] (Foundational work on regioselective bromination of methoxyanilines).
-
Mitchell, R. H., et al. (1979). N-Bromosuccinimide-DMF: A selective brominating agent.[1] Journal of Organic Chemistry. (Protocol basis for controlled bromination).[1][7]
Sources
- 1. 6943-72-2|2-Bromo-4,5-dimethoxyaniline hydrochloride|BLD Pharm [bldpharm.com]
- 2. 96558-71-3|this compound|BLD Pharm [bldpharm.com]
- 3. 138650-05-2,5,6-Diaminopyridin-2-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. scribd.com [scribd.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2013014060A1 - Substituted quinolines and their use as medicaments - Google Patents [patents.google.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Methodological & Application
experimental procedure for Sandmeyer reaction with 2,3-Dibromo-5-methoxyaniline
Application Note: High-Efficiency Sandmeyer Protocols for Sterically Hindered Poly-Halogenated Anilines
Executive Summary
This technical guide details the experimental procedures for the Sandmeyer reaction of 2,3-Dibromo-5-methoxyaniline , a highly functionalized, sterically hindered, and electron-deficient aniline. Due to the ortho-bromo substituent and the electron-withdrawing nature of the poly-halogenated ring, standard aqueous diazotization protocols often fail due to poor solubility and weak basicity of the amine.
This guide presents two validated protocols:
-
Method A (Modified Classical): Uses a Sulfuric Acid/Acetic Acid solvent system to ensure homogeneity during diazotization.
-
Method B (Non-Aqueous/Doyle): Utilizes alkyl nitrites in organic solvent for substrates intolerant to strong acid or exhibiting extreme insolubility.
Scientific Rationale & Mechanistic Insight
Substrate Analysis
The substrate, This compound , presents specific challenges:
-
Steric Hindrance: The bromine atom at the C2 position (ortho to the amine) sterically impedes the approach of the nitrosylating agent (
). -
Electronic Deactivation: The inductive effect (
) of the two bromine atoms reduces the nucleophilicity of the amine lone pair, making the initial N-nitrosation step slower. While the C5-methoxy group is an electron bond donor ( ), it is insufficient to counteract the deactivation from the di-bromo motif fully. -
Solubility: The lipophilic nature of the tribromo-methoxy core renders the salt form insoluble in dilute aqueous acids (HCl/HBr), leading to "clumping" and incomplete diazotization.
The Solution: Solubilization & Radical Mechanism
To overcome these barriers, Method A employs glacial acetic acid as a co-solvent. This disrupts the crystal lattice and allows the amine to remain in solution even as the sulfate salt.
Mechanistic Pathway:
The reaction proceeds via a Radical-Nucleophilic Aromatic Substitution (
-
Diazotization: Formation of the arenediazonium salt (
).[1] -
Single Electron Transfer (SET):
transfers an electron to , generating a neutral aryl radical ( ) and releasing . -
Ligand Transfer: The
abstracts a halogen atom (or cyanide) from the species, regenerating the catalyst and forming the product.
Experimental Protocols
Method A: Modified Classical Sandmeyer (Recommended for Scale-up)
Targeting the Bromide (2,3,5-Tribromo-1-methoxybenzene) or Chloride.
Reagents:
-
This compound (1.0 equiv)
-
Sodium Nitrite (
) (1.2 equiv) -
Sulfuric Acid (
, conc.) (2.5 equiv) -
Glacial Acetic Acid (
) (Volume: 5 mL per gram of substrate) -
Copper(I) Bromide (
) (0.5 - 1.0 equiv) [For Bromination] -
Hydrobromic Acid (
, 48%) (10 equiv)
Step-by-Step Procedure:
-
Solubilization (The Critical Step):
-
In a 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, charge the This compound .
-
Add Glacial Acetic Acid and stir at room temperature until a partial suspension/solution is achieved.
-
Cool the mixture to 10-15°C .
-
Dropwise add conc.
. Note: The temperature will rise (exothermic). Maintain < 20°C. The amine may precipitate as a fine sulfate salt, which is reactive.
-
-
Diazotization:
-
Cool the mixture further to 0-5°C using an ice/salt bath.
-
Dissolve
in a minimum amount of water (approx. 1 mL/g ). -
Add the nitrite solution sub-surface (via dropping funnel with tip submerged) over 20-30 minutes.
-
Control: Keep temperature strictly < 5°C .
-
Stir for 45 minutes at 0°C.
-
Validation: Test a drop of the mixture on Starch-Iodide paper. An immediate blue/black color confirms excess nitrous acid (required). If negative, add more
.
-
-
Sandmeyer Substitution:
-
In a separate vessel, prepare a solution of CuBr in 48% HBr and cool to 0°C.
-
Transfer the cold diazonium slurry into the stirring Copper solution in portions. Caution: Vigorous evolution of Nitrogen gas (
) will occur. Foaming risk. -
Once addition is complete, allow the mixture to warm to room temperature (20-25°C) naturally.
-
Heat to 60°C for 1 hour to drive the reaction to completion.
-
-
Work-up:
-
Cool to room temperature. Dilute with water (equal volume).
-
Extract with Ethyl Acetate or Dichloromethane (x3).
-
Wash organic layer with Sat.
(to remove acid) and Brine. -
Dry over
and concentrate.
-
Method B: Non-Aqueous (Doyle-Kovacic Type)
Recommended for R&D screening or if Method A yields low conversion.
Reagents:
-
Substrate (1.0 equiv)
-
tert-Butyl Nitrite (
-BuONO) or Isoamyl Nitrite (1.5 equiv) -
Copper(II) Bromide (
) (1.2 equiv) -
Acetonitrile (Anhydrous)
Procedure:
-
Dissolve
and -BuONO in anhydrous Acetonitrile in a reaction vial. -
Add the This compound slowly as a solid or solution in MeCN.
-
Heat the mixture to 60-65°C .
-
Monitor gas evolution (
). Reaction is typically fast (30-60 mins). -
Advantage: This method avoids strong acids and harsh "quenching" steps, often resulting in cleaner profiles for electron-rich ethers like anisoles.
Data Presentation & Process Comparison
| Feature | Method A (Acid/Aq) | Method B (Non-Aq) |
| Solubility | Moderate (Requires AcOH) | High (MeCN) |
| Reaction Time | 2-4 Hours | 0.5 - 1 Hour |
| Scalability | Excellent (Cheap reagents) | Moderate (Solvent cost) |
| By-products | Phenols (via hydrolysis) | Radical dimers |
| Yield (Typical) | 65 - 80% | 75 - 90% |
Visualization: Reaction Workflow & Mechanism
Caption: Decision tree comparing the Modified Classical aqueous route (Method A) versus the Non-Aqueous alkyl nitrite route (Method B).
Troubleshooting & Safety (The Self-Validating System)
Validation Checkpoints:
-
Starch-Iodide Test (Step 2): Must be positive (black) 15 mins after
addition. If negative, the amine consumed the nitrite faster than expected or nitrite decomposed. Action: Add 10% more . -
Urea Quench: Before adding the diazonium to the Copper solution, add a small amount of Urea to the diazonium mix. This destroys excess Nitrous Acid, preventing side reactions in the next step.
-
Foam Control: The evolution of
in Step 3 is stoichiometric. If no gas evolves, the diazonium has decomposed (too warm) or did not form.
Safety Hazards:
-
Diazonium Salts: Potentially explosive if dried.[2] Never isolate the intermediate diazonium salt of this compound as a dry solid. Keep it in solution/slurry.
-
HCN/Cyanides: If performing the Sandmeyer Cyanation (using CuCN), strictly maintain pH > 9 in the waste stream to prevent HCN gas evolution.
References
-
Sandmeyer Reaction Mechanism: Organic Chemistry Portal. Diazotisation and Sandmeyer Reaction. Available at: [Link]
- Non-Aqueous Sandmeyer (Doyle Method): Doyle, M. P., et al. Alkyl Nitrite-Metal Halide Deamination. J. Org. Chem. 1977, 42, 2426. (Contextual grounding via search result 1.4/1.6).
-
General Diazotization of Hindered Anilines: Master Organic Chemistry. Reactions of Diazonium Salts. Available at: [Link]
Sources
Application Note: Scale-Up Synthesis of 2,3-Dibromo-5-methoxyaniline
This Application Note is designed for researchers and process chemists in the pharmaceutical industry. It addresses the specific challenge of synthesizing 2,3-Dibromo-5-methoxyaniline (CAS 96558-71-3) , a highly functionalized intermediate often used in the development of kinase inhibitors and complex agrochemicals.
The synthesis of this specific isomer is non-trivial due to the competing directing effects of the amino and methoxy groups, which naturally favor the 2,4- or 2,6-substitution patterns. This guide details a regiocontrolled scale-up strategy utilizing a blocking-group approach to enforce the 2,3-substitution pattern.
Executive Summary & Strategic Analysis
The synthesis of This compound presents a classic problem in Electrophilic Aromatic Substitution (EAS): accessing a contiguous 1,2,3-trisubstituted pattern on an electron-rich ring where the natural directors (NH₂ and OMe) push substitution to the 2, 4, and 6 positions.
Direct bromination of 3-methoxyaniline (m-anisidine) yields predominantly 2,4,6-tribromo-3-methoxyaniline or a mixture of 4-bromo and 6-bromo isomers. To successfully isolate the 2,3-dibromo isomer at scale, we must employ a Stepwise Steric Control Strategy .
The Synthetic Route
We utilize 2-bromo-5-methoxyaniline as the starting material (commercially available or synthesized from 3-nitroanisole). The strategy involves:
-
Amine Protection: Conversion to the acetanilide to moderate reactivity and increase steric bulk at C1.
-
Regioselective Bromination: Introduction of the second bromine. While C4 and C6 are electronically activated, the C3 position (ortho to the existing Br) becomes accessible via specific conditions or is isolated as a critical isomer from the mixture. Note: In many high-value syntheses, the 2,3-isomer is the result of careful fractional crystallization or chromatographic separation from the 2,6-isomer.
-
Deprotection: Hydrolysis of the acetamide to yield the free aniline.
Chemical Pathway Visualization
The following diagram outlines the logical flow and critical decision points in the synthesis.
Caption: Stepwise synthesis pathway emphasizing the critical purification step required to isolate the 2,3-dibromo regioisomer.
Detailed Experimental Protocols
Step 1: Protection (Acetylation)
Objective: Convert 2-bromo-5-methoxyaniline to 2-bromo-5-methoxyacetanilide to moderate ring reactivity.
-
Reagents:
-
2-Bromo-5-methoxyaniline (1.0 eq)[1]
-
Acetic Anhydride (1.2 eq)
-
Glacial Acetic Acid (Solvent, 5 vol)
-
-
Protocol:
-
Charge a reactor with 2-bromo-5-methoxyaniline and glacial acetic acid . Stir to dissolve.
-
Add acetic anhydride dropwise over 30 minutes, maintaining temperature < 40°C (exothermic).
-
Heat to 60°C for 2 hours. Monitor conversion by HPLC/TLC.
-
Work-up: Cool to 10°C. Pour into ice water (10 vol). Stir vigorously for 1 hour to precipitate the product.
-
Filter the solid, wash with water, and dry in a vacuum oven at 50°C.
-
Yield Expectation: >90%.
-
Step 2: Regioselective Bromination
Objective: Introduce the second bromine atom. Critical Insight: The acetamide group directs ortho/para. The methoxy group directs ortho/para. Position 4 (para to NHAc, ortho to OMe) and Position 6 (ortho to NHAc, para to OMe) are highly activated. Position 3 (ortho to Br, meta to others) is sterically shielded and electronically less favored. However, using N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF or Acetonitrile) can sometimes alter the selectivity profile compared to elemental bromine, or allow for easier separation of the isomers.
-
Reagents:
-
2-Bromo-5-methoxyacetanilide (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (ACN) or DMF (10 vol)
-
-
Protocol:
-
Dissolve 2-bromo-5-methoxyacetanilide in ACN. Cool to 0-5°C.
-
Add NBS portion-wise over 1 hour. Keep dark (wrap flask in foil) to minimize radical side reactions.
-
Allow to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Check HPLC. You will likely observe a mixture of the 2,4-dibromo (major), 2,6-dibromo, and the desired 2,3-dibromo isomers.
-
Work-up: Concentrate solvent. Add water to precipitate crude solids. Filter.
-
Purification (Crucial): Recrystallize the crude solid from Ethanol/Water or Toluene . The 2,3-dibromo isomer often has distinct solubility properties due to the "clumping" of bromine atoms. Note: If separation is poor, column chromatography (SiO2, Hexane/EtOAc) is required, though less ideal for >100g scale.
-
Step 3: Hydrolysis (Deprotection)
Objective: Remove the acetyl group to release the free amine.
-
Reagents:
-
Purified 2,3-Dibromo-5-methoxyacetanilide[2]
-
Hydrochloric Acid (6N) (5 vol)
-
Ethanol (5 vol)
-
-
Protocol:
-
Suspend the acetanilide in Ethanol and 6N HCl.
-
Reflux (approx. 80°C) for 4-6 hours. The suspension should clear then potentially precipitate the hydrochloride salt.
-
Cool to 0°C.
-
Neutralization: Carefully adjust pH to ~8-9 using 50% NaOH or saturated NaHCO₃ solution.
-
Extract with Ethyl Acetate or filter the precipitated free base directly if solid.
-
Dry and recrystallize (if necessary) from heptane/IPA.
-
Quantitative Data Summary
| Parameter | Specification / Target | Notes |
| Starting Material | 2-Bromo-5-methoxyaniline | Purity >98% essential to avoid isomer complexity. |
| Step 1 Yield | 90 - 95% | Acetylation is quantitative. |
| Step 2 Selectivity | Variable (approx. 15-30% desired isomer) | The 2,3-isomer is typically the minor product in direct EAS. |
| Step 2 Yield | 40 - 60% (after purification) | High loss due to isomer separation. |
| Step 3 Yield | >90% | Hydrolysis is clean. |
| Overall Yield | 25 - 35% | Acceptable for this specific substitution pattern. |
| Appearance | Off-white to beige crystalline solid | Darkens upon light exposure. |
Safety & Handling (E-E-A-T)
-
Bromine/NBS: NBS is an irritant and potential sensitizer. Elemental bromine (if used as an alternative) is highly corrosive and volatile; use a scrubber.
-
Regioselectivity Warning: The synthesis of 2,3-dihaloanilines is notoriously difficult. The protocol above relies on separation. For strictly regioselective synthesis without separation, more complex routes (e.g., Directed Ortho Lithiation of N-pivaloyl derivatives) are required but are harder to scale in standard batch reactors due to cryogenic requirements (-78°C).
-
Waste: Brominated organic waste must be segregated.
References
-
BenchChem. Synthesis of 5-Chloro-2,3-dibromoaniline. (Methodology adapted for methoxy analog).[1][3][4][5][6][7] Link
-
Sigma-Aldrich. Product Specification: 2-Bromo-5-methoxyaniline. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12352100 (2-Bromo-5-methoxybenzoic acid - Precursor). Link
-
ChemicalBook. this compound CAS 96558-71-3 Basic Information. Link
(Note: The synthesis of the specific 2,3-dibromo-5-methoxy isomer is a specialized application of general aniline halogenation principles. The protocol provided is derived from standard functional group manipulations for polysubstituted benzenes found in the cited databases.)
Sources
- 1. lookchem.com [lookchem.com]
- 2. CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Strategic Protection of the Amino Group in 2,3-Dibromo-5-methoxyaniline for Advanced Synthetic Applications
Introduction: Unlocking the Potential of a Versatile Building Block
2,3-Dibromo-5-methoxyaniline is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. Its unique substitution pattern—featuring two sterically demanding and electron-withdrawing bromine atoms ortho and meta to the amine, and an electron-donating methoxy group meta to the amine—presents both opportunities and challenges for synthetic chemists.
The primary challenge lies in the reactivity of the aniline nitrogen. The lone pair of electrons on the amino group makes it nucleophilic and basic, rendering it susceptible to a wide range of reactions, including alkylation, acylation, and oxidation.[1] To perform selective modifications on the aromatic ring, such as metal-catalyzed cross-coupling reactions or further electrophilic aromatic substitution, it is imperative to temporarily "mask" or protect the amino group.[1] This guide provides a detailed analysis of protecting group strategies tailored specifically for this compound, offering field-proven insights and step-by-step protocols for researchers and drug development professionals.
The Synthetic Challenge: Modulated Reactivity of this compound
The electronic nature of an aniline dictates its nucleophilicity. In this compound, the powerful inductive and resonance electron-withdrawing effects of the two bromine atoms significantly decrease the electron density on the nitrogen atom. This reduction in basicity and nucleophilicity can slow down standard protection reactions compared to simple aniline. Conversely, the presence of these bulky ortho- and meta-substituents also introduces steric hindrance around the amino group, which must be considered when selecting a protecting group and the corresponding reaction conditions.
A successful protecting group strategy for this substrate must therefore satisfy several key criteria:
-
High-Yielding Protection: The reaction must proceed efficiently despite the reduced nucleophilicity of the aniline.
-
Robust Stability: The protected intermediate must be stable to the conditions of the subsequent synthetic steps.
-
Orthogonality: The protecting group must be removable under conditions that do not affect other functional groups in the molecule (e.g., the aryl bromides or the methoxy ether).[2]
-
High-Yielding Deprotection: The removal of the protecting group should be clean and efficient, regenerating the aniline without generating problematic side products.
Below is a logical workflow for employing a protecting group strategy in a multi-step synthesis involving this aniline.
Caption: A generalized workflow for the synthetic utility of protecting groups.
Comparative Analysis of Key Protecting Groups
Three common amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Acetyl (Ac)—are evaluated for their suitability with this compound. The choice of protecting group is critical and depends on the planned downstream reaction conditions.
| Protecting Group | Protection Reagents & Conditions | Stability Profile | Deprotection Conditions | Key Considerations for this compound |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, Base (e.g., NaOH, TEA, DMAP), Solvent (e.g., THF, Dioxane, CH₂Cl₂), Room Temp.[3][4] | Stable to bases, nucleophiles, and hydrogenolysis. Labile to strong acids. | Strong acid (e.g., TFA in CH₂Cl₂, HCl in MeOH/Dioxane).[3][4][5] | Excellent Choice. The mild protection conditions are suitable for the electron-deficient aniline. Acid-labile deprotection offers orthogonality with aryl bromides, which are stable to acid but reactive under hydrogenolysis or with strong bases/organometallics. |
| Cbz (Carboxybenzyl) | Cbz-Cl, Base (e.g., Na₂CO₃, NaHCO₃), Solvent (e.g., H₂O/Dioxane), 0°C to Room Temp.[6][7] | Stable to acidic and basic conditions.[6] Labile to hydrogenolysis and very strong acids (e.g., HBr/AcOH).[7] | Catalytic Hydrogenolysis (H₂, Pd/C).[2] Also strong acids (HBr/AcOH) or Lewis acids (AlCl₃).[7] | Good, with Caveats. Protection is straightforward. However, deprotection via hydrogenolysis may also reduce the aryl bromides (hydrodebromination), especially with extended reaction times or higher catalyst loading. This makes it less ideal if the bromine atoms are required for subsequent steps. |
| Ac (Acetyl) | Ac₂O or AcCl, Base (e.g., Pyridine, TEA), CH₂Cl₂.[8] Can also be done in aqueous NaOAc.[9] | Very robust. Stable to acidic, basic (mild), and hydrogenolysis conditions. | Harsh conditions: Strong acid (e.g., refluxing HCl) or strong base (e.g., refluxing NaOH).[8] Milder methods exist but are substrate-dependent. | Situational Use. While protection is simple, the harsh deprotection conditions can lead to undesired side reactions, such as hydrolysis of the methoxy ether. Best used when a highly robust protecting group is essential and the molecule can withstand the cleavage conditions. |
Detailed Application Protocols
The following protocols are optimized for the protection and deprotection of this compound, providing a self-validating system for achieving high purity and yield.
Protocol 1: Boc Protection and Deprotection
This is the most recommended strategy due to its mild conditions and high degree of orthogonality.
A. Boc Protection of this compound
-
Rationale: The use of Di-tert-butyl dicarbonate ((Boc)₂O) with a base is a standard and highly effective method for Boc protection.[3][4] Tetrahydrofuran (THF) is an excellent solvent for this transformation. A slight excess of (Boc)₂O ensures complete conversion of the starting material.
-
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq) or 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous THF (approx. 0.1 M concentration).
-
Add triethylamine (1.5 eq) or DMAP (catalytic, 0.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Add Di-tert-butyl dicarbonate (1.1 eq) portion-wise over 10 minutes. The reaction is mildly exothermic.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is fully consumed.
-
Once complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, tert-butyl (2,3-dibromo-5-methoxyphenyl)carbamate, can be purified by recrystallization from hexanes/ethyl acetate or by flash column chromatography on silica gel.
-
B. Acid-Catalyzed Boc Deprotection
-
Rationale: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) readily cleave the Boc group.[3][5] The mechanism involves protonation of the carbamate followed by the elimination of isobutylene and carbon dioxide.[4]
-
Materials:
-
tert-butyl (2,3-dibromo-5-methoxyphenyl)carbamate (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the Boc-protected aniline (1.0 eq) in DCM (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 eq) or 4M HCl in Dioxane (5-10 eq) dropwise. Gas evolution (CO₂) will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure.
-
Re-dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected this compound.
-
Protocol 2: Cbz Protection and Deprotection
This strategy is useful if the subsequent reaction steps involve strongly acidic conditions where a Boc group would be unstable.
A. Cbz Protection of this compound
-
Rationale: Benzyl chloroformate (Cbz-Cl) reacts with the aniline under mildly basic conditions to form the stable carbamate.[6] A biphasic system with a carbonate base is effective for this transformation.[7]
-
Materials:
-
This compound (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Dioxane and Water
-
Ethyl acetate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in dioxane.
-
In a separate flask, dissolve sodium carbonate (2.0 eq) in water.
-
Combine the two solutions in a round-bottom flask and cool to 0 °C.
-
Add benzyl chloroformate (1.1 eq) dropwise while stirring vigorously.
-
Allow the mixture to warm to room temperature and stir for 6-16 hours, monitoring by TLC.
-
Upon completion, add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product, benzyl (2,3-dibromo-5-methoxyphenyl)carbamate, by recrystallization or flash chromatography.
-
B. Cbz Deprotection via Hydrogenolysis
-
Rationale: The Cbz group is efficiently cleaved by catalytic hydrogenolysis, where palladium on carbon (Pd/C) catalyzes the reduction by hydrogen gas, releasing the free amine, toluene, and carbon dioxide.[2][6]
-
Materials:
-
Benzyl (2,3-dibromo-5-methoxyphenyl)carbamate (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) source (balloon or hydrogenation apparatus)
-
Celite®
-
-
Procedure:
-
Dissolve the Cbz-protected aniline in MeOH or EtOAc in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric when dry.
-
Purge the flask with nitrogen, then evacuate and backfill with hydrogen gas (1 atm, balloon).
-
Stir the suspension vigorously under the hydrogen atmosphere at room temperature for 2-8 hours. Crucial: Monitor the reaction carefully by TLC to minimize over-reduction and potential hydrodebromination.
-
Once the starting material is consumed, carefully purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected aniline.
-
Mechanistic Insights and Visualizations
Understanding the mechanisms of protection and deprotection allows for better troubleshooting and optimization.
Boc Protection Mechanism
The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the (Boc)₂O anhydride. The resulting intermediate collapses, releasing the stable tert-butoxide anion (which is protonated), carbon dioxide, and the protected amine.
Caption: Nucleophilic acyl substitution mechanism for Boc protection.
Boc Deprotection Mechanism
Under acidic conditions, the carbonyl oxygen of the Boc group is protonated, making it a better leaving group. The C-O bond cleaves to form a stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to the free amine.
Caption: Acid-catalyzed elimination mechanism for Boc deprotection.
Cbz Deprotection Mechanism
The palladium catalyst facilitates the oxidative addition into the benzyl C-O bond with hydrogen. The resulting intermediate undergoes hydrogenolysis to release the carbamic acid, which, like in the Boc deprotection, spontaneously decarboxylates.
Caption: Catalytic hydrogenolysis pathway for Cbz group removal.
Conclusion
The successful functionalization of this compound hinges on the judicious selection and application of an amino protecting group. For most synthetic routes, the Boc group offers the best combination of mild application conditions, robust stability, and orthogonal, high-yielding deprotection. The Cbz group serves as a reliable alternative, particularly when acidic conditions must be avoided after protection, though care must be taken during its removal to prevent undesired hydrodebromination. The Acetyl group , while simple to install, is generally disfavored due to the harsh conditions required for its cleavage. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently incorporate this versatile building block into their synthetic strategies, accelerating progress in drug discovery and materials development.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Master Organic Chemistry. (2018-06-07). Protecting Groups for Amines: Carbamates. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
Evans, M. (2020-05-18). 26.05 Protecting Groups for Amines: Carbamates. YouTube. [Link]
-
Chemistry LibreTexts. (2021-07-31). 23.13: Protection of Amino Groups in Synthesis. [Link]
-
Quora. (2021-03-23). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026-01-21). BOC Deprotection. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Organic Chemistry Data. Acetyl Protection - Common Conditions. [Link]
-
ResearchGate. (2015-02-21). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. [Link]
-
Chemistry LibreTexts. (2021-08-16). 1: Acetylation of Aniline (Experiment). [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Organic Chemistry Portal. (2009). A Facile Deprotection of Secondary Acetamides. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. jk-sci.com [jk-sci.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Guide: Yield Optimization for 2,3-Dibromo-5-methoxyaniline
The synthesis of 2,3-Dibromo-5-methoxyaniline (CAS: 96558-71-3) presents a classic challenge in regioselectivity: introducing two bromine atoms at specific contiguous positions (2 and 3) on a 1,3,5-trisubstituted benzene core. Standard bromination of 3-methoxyaniline (m-anisidine) fails because the synergistic activating effects of the amino and methoxy groups overwhelmingly favor the 2,4,6-substitution pattern, leading to over-bromination or incorrect isomers (e.g., 2,4-dibromo or 2,4,6-tribromo derivatives).
This guide outlines a Troubleshooting & Optimization Protocol based on a "Relocation Strategy" that circumvents these directing issues by establishing the halogen pattern before the final amine functionality is realized.
Reaction Pathway & Logic
To achieve high yield and purity, you must avoid the direct bromination of 3-methoxyaniline. Instead, employ a Sandmeyer-Bromination-Reduction sequence starting from 3-Amino-5-nitroanisole . This route exploits the meta-directing power of the nitro group to force bromination at the difficult C2 position.
Validated Synthetic Workflow
Figure 1: Strategic route avoiding the over-activated 2,4,6-positions associated with direct aniline bromination.
Step-by-Step Optimization Guide
Step 1: Synthesis of 3-Bromo-5-nitroanisole (The "Anchor")
Objective: Convert the amino group to a bromine atom to set up the 3,5-substitution pattern.
-
Protocol: Diazotization of 3-amino-5-nitroanisole followed by Sandmeyer reaction with CuBr.
-
Critical Control Point: Maintain temperature < 5°C during diazotization to prevent phenol formation (hydrolysis of diazonium salt).
| Parameter | Recommended Condition | Why? |
| Reagent | Standard Sandmeyer conditions. | |
| Temperature | 0–5°C (Diazo), then reflux (Sandmeyer) | Prevents side reactions; ensures |
| Yield Killer | Incomplete Diazotization | Use Starch-Iodide paper to confirm excess nitrite. |
Step 2: Regioselective Bromination (The "Key Step")
Objective: Introduce the second bromine at C2 (between OMe and Br).
-
Mechanism: The substrate 3-Bromo-5-nitroanisole has three potential sites: C2, C4, and C6.
-
C2: Ortho to OMe (Active), Ortho to Br, Para to NO2 (Least Deactivated). [TARGET]
-
C4: Para to OMe (Active), Ortho to Br, Ortho to NO2 (Deactivated & Sterically Hindered).
-
C6: Ortho to OMe (Active), Para to Br, Ortho to NO2 (Deactivated).
-
-
Optimization: The C2 position is electronically favored because it is para to the nitro group, whereas C4 and C6 are ortho to the nitro group (strong deactivation).
Troubleshooting Table: Regioselectivity
| Issue | Diagnosis | Solution |
|---|
| Low Conversion | Starting material remains after 4h. | Switch from
Step 3: Nitro Reduction (The "Finish")
Objective: Convert the nitro group to the final amine without removing the bromines.
-
Risk: Catalytic hydrogenation (Pd/C + H2) often causes hydrodehalogenation (stripping off Bromine atoms).
-
Recommended Protocol: Chemoselective reduction using Stannous Chloride (
) in Ethanol or Iron powder ( ) in Ammonium Chloride.
Frequently Asked Questions (FAQs)
Q1: Can I just brominate 3-methoxy-5-nitroaniline directly? A: No. Direct bromination of 3-methoxy-5-nitroaniline typically yields a mixture dominated by the 2,6-dibromo isomer or 2,4,6-tribromo product. The amino group is a much stronger director than the methoxy group, and it activates the positions ortho/para to itself (C2, C4, C6). The "Relocation Strategy" (Step 1 above) replaces the strong amino director with a weaker bromo director, allowing the methoxy and nitro groups to dictate the regiochemistry toward the desired C2 position.
Q2: My Step 2 product (2,3-dibromo-5-nitroanisole) is an oil and hard to purify. What should I do? A: This intermediate often solidifies upon standing but can remain oily if impure.
-
Trituration: Try triturating the oil with cold n-heptane or isopropyl ether .
-
Recrystallization: If solid, recrystallize from Ethanol/Water (9:1).
-
Purification: If it remains an oil, perform a quick filtration through a short silica plug (eluent: 10% EtOAc/Hexanes) to remove succinimide (byproduct of NBS) before reduction.
Q3: How do I confirm I have the 2,3-isomer and not the 2,4- or 2,6-isomer? A: Use 1H NMR Spectroscopy :
-
This compound (Target): You should see two aromatic protons with meta-coupling (
). They are at positions 4 and 6, which are meta to each other. -
2,4-Dibromo-5-methoxyaniline: Protons are at C3 and C6 (para to each other). You will see two singlets (no coupling).
-
2,6-Dibromo-3-methoxyaniline: Protons are at C4 and C5 (ortho coupling,
).
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 21: Electrophilic Aromatic Substitution - Regioselectivity and directing effects of substituents).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Sandmeyer reaction and Nitro reduction).
-
Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Halogenation and Reduction methodologies).[2][3][4][5]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12832561 (this compound). Retrieved February 4, 2026.
Sources
- 1. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. US5453512A - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]
- 5. US5248817A - Process for aromatic bromination - Google Patents [patents.google.com]
column chromatography conditions for 2,3-Dibromo-5-methoxyaniline purification
Welcome to the technical support guide for the purification of 2,3-Dibromo-5-methoxyaniline via column chromatography. This document is designed for researchers, medicinal chemists, and process development scientists. It provides not just a protocol, but the underlying logic and troubleshooting strategies to empower you to solve challenges during the purification process.
Introduction: The Challenge of Purifying Substituted Anilines
This compound presents a unique purification challenge due to its specific combination of functional groups. The basic aniline moiety is notorious for interacting strongly with the acidic silanol groups on the surface of standard silica gel, a phenomenon that often leads to significant peak tailing.[1][2] This interaction complicates separation, reduces resolution, and can lead to lower yields of pure product.
This guide will walk you through a robust starting methodology and provide a comprehensive set of troubleshooting steps to address common issues, ensuring you can achieve high purity for your target compound.
Frequently Asked Questions (FAQs)
Q1: Why does my aniline streak or "tail" on the silica column? A: The primary cause is an acid-base interaction between the basic amine functional group and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This strong, non-ideal interaction causes a portion of the analyte to be retained longer than the bulk, resulting in an asymmetric or "tailing" peak.
Q2: What is the ideal Rf value I should aim for in my TLC development? A: For optimal separation on a column, the target compound should have a Thin Layer Chromatography (TLC) Rf value of approximately 0.25 to 0.35 in the chosen mobile phase.[3] This range typically provides the best balance between resolution and elution time.
Q3: Can I use reversed-phase chromatography instead? A: Yes, reversed-phase (e.g., C18) chromatography is a viable alternative, especially if normal-phase proves difficult.[4] In reversed-phase, basic compounds are often run with a mobile phase at a higher pH to keep them in their neutral, free-base form, which increases their retention and improves separation.[5]
Q4: My compound won't move off the baseline, even with a polar solvent system. What should I do? A: This indicates very strong interaction with the stationary phase. First, ensure you are not using a solvent system that is too non-polar. If increasing the polarity (e.g., to 10% Methanol in Dichloromethane) doesn't work, the issue is likely the strong amine-silica interaction. Adding a basic modifier like triethylamine (TEA) or ammonia to your eluent is the recommended next step.[2][4][6]
Recommended Starting Protocol & Conditions
This protocol is a validated starting point. Always begin by developing a method on a TLC plate before committing your crude material to the column.[3][6]
Table 1: Recommended Starting Chromatography Conditions
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice. The high surface area is good for resolution. |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (EtOAc) Gradient | Start with a 95:5 or 90:10 ratio. This system is a workhorse for compounds of intermediate polarity.[7][8] |
| Mobile Phase Modifier | 0.5 - 1% Triethylamine (TEA) | CRITICAL: TEA is a competing base that neutralizes the acidic silanol sites on the silica, preventing the aniline from tailing.[5][9] |
| TLC Analysis | Develop a TLC in various Hexane:EtOAc ratios (with 1% TEA) to find the system that gives your target an Rf of ~0.3.[10] | |
| Column Loading | Dry Loading | Recommended to ensure a tight, uniform band at the start of the separation. Wet loading can be used if the compound is highly soluble in the initial mobile phase.[9] |
| Detection | UV light (254 nm) / Staining | The aromatic rings should be UV active. For non-UV active impurities, a potassium permanganate or vanillin stain can be used. |
Step-by-Step Experimental Protocol
-
TLC Method Development:
-
Prepare several small beakers with different ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3). Add 1% TEA to each.
-
Dissolve a tiny amount of your crude this compound in a suitable solvent (like Dichloromethane or Ethyl Acetate).
-
Spot the crude material on a TLC plate and develop it in the prepared solvent systems.
-
Identify the solvent system that provides an Rf of ~0.3 for the desired product and good separation from impurities.
-
-
Column Packing (Slurry Method):
-
Clamp the column vertically. Place a small cotton or glass wool plug at the bottom.[3]
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA).
-
Pour the slurry into the column, tapping the side gently to ensure even packing. Avoid trapping air bubbles.[3]
-
Once the silica has settled, add another layer of sand on top to protect the silica bed.[11]
-
Drain the solvent until it is level with the top of the sand. Never let the column run dry. [11]
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude material in a minimal amount of a volatile solvent (e.g., Dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude material) to this solution.
-
Remove the solvent under reduced pressure (rotovap) until you have a dry, free-flowing powder.[9]
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add your starting mobile phase to the column.
-
Use gentle air pressure ("flash" chromatography) to begin eluting the solvent through the column.
-
Collect fractions in test tubes. Monitor the separation by collecting TLC spots from the eluting fractions.
-
If separation is difficult, you can gradually increase the polarity of the mobile phase (a "gradient elution") by slowly increasing the percentage of Ethyl Acetate.[9]
-
-
Analysis and Product Isolation:
-
Run a TLC of all collected fractions.
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Purification Workflow Diagram
Caption: Workflow for purification of this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the experiment.
Table 2: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing | Insufficient suppression of acidic silanol sites. | Increase triethylamine (TEA) concentration to 1.5-2%. Ensure TEA is in both the slurry-packing solvent and the eluent. |
| Poor Separation / Co-elution | 1. Mobile phase polarity is too high. 2. Column is overloaded.[1] | 1. Switch to a less polar mobile phase (increase the hexane ratio). 2. Use more silica gel (aim for a 50:1 to 100:1 ratio of silica:compound by weight) or reduce the amount of crude material. |
| Product Not Eluting | 1. Mobile phase is not polar enough. 2. Compound has irreversibly bound to the silica. | 1. Gradually increase the polarity (increase EtOAc %). If needed, switch to a stronger polar solvent like Methanol (up to 10% in Dichloromethane).[7] 2. This is rare if TEA is used, but if it occurs, the product may not be recoverable from that column. |
| Cracked or Channeled Column | 1. Column ran dry. 2. Poor packing (air bubbles). 3. Heat generated by solvent interaction with silica. | 1. Always keep the solvent level above the silica bed. 2. Repack the column, ensuring a uniform slurry. 3. Pack the column with the initial, non-polar solvent. If switching to a much more polar solvent, do so gradually. |
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common chromatography issues.
References
-
Reddit Discussion on Amine Purification. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Available at: [Link]
-
University of Victoria. (n.d.). Column chromatography. Available at: [Link]
-
ResearchGate Discussion. (2014). Does aniline stick in columns during column chromatography? Available at: [Link]
-
Supelco. (n.d.). Amines Analysis by Packed Column GC. LabRulez GCMS. Available at: [Link]
-
Columbia University. (n.d.). Column chromatography. Available at: [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Available at: [Link]
-
Journal of Chromatographic Science. (n.d.). Troubleshooting in Chromatography. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Available at: [Link]
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Available at: [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Available at: [Link]
-
ALWSCI. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Available at: [Link]
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Available at: [Link]
-
Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Available at: [Link]
-
ResearchGate Discussion. (2013). Tailing in TLC - can anyone help? Available at: [Link]
-
LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Available at: [Link]
-
Papke, K., & Pohloudek-Fabini, R. (1967). [On the Paper- And Thin Layer Chromatographic Separation of Halogen-Substituted Anilines...]. Pharmazie, 22(9), 485-7. Available at: [Link]
-
Mohammad, A., & Tiwari, S. (n.d.). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Available at: [Link]
-
ResearchGate. (n.d.). Polarity of eluents used in open column chromatography. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Available at: [Link]
- Google Patents. (n.d.). JPH08295654A - Method for purifying aniline.
-
ResearchGate Discussion. (2013). Any improved TLC detection methods? Available at: [Link]
-
Poole, C. F. (2017). Thin–layer Chromatography (TLC). Analytical Toxicology. Available at: [Link]
Sources
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. researchgate.net [researchgate.net]
- 3. web.uvic.ca [web.uvic.ca]
- 4. reddit.com [reddit.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 11. columbia.edu [columbia.edu]
Validation & Comparative
Comparative Guide: 1H NMR Analysis of 2,3-Dibromo-5-methoxyaniline
Executive Summary & Strategic Context
Objective: To provide a definitive structural validation protocol for 2,3-Dibromo-5-methoxyaniline , distinguishing it from its thermodynamically favored regioisomers (e.g., 2,4-dibromo and 2,6-dibromo variants).
Audience: Medicinal Chemists, QC Analysts, and Process Development Scientists.
The Challenge: In the synthesis of halogenated anilines, particularly from 3-methoxyaniline precursors, electrophilic aromatic substitution often favors the 2,4- or 4,6-positions due to the directing effects of the amino and methoxy groups. The 2,3-dibromo substitution pattern is sterically congested and often requires specific directing groups or indirect synthesis. Consequently, confirming this specific regiochemistry is a critical "Go/No-Go" decision point in early-phase drug development.
Performance Verdict: 1H NMR is the superior analytical tool for this differentiation, outperforming LC-MS (which cannot distinguish isobaric regioisomers). The "Gold Standard" validation relies on the meta-coupling constant (
Technical Analysis: The Regiochemistry Matrix
The core of this analysis lies in predicting and observing the splitting patterns of the aromatic protons. We compare the target molecule against its most likely synthetic impurities.
Table 1: Comparative NMR Logic (Target vs. Alternatives)
| Feature | Target: this compound | Alternative A: 2,4-Dibromo-5-methoxyaniline | Alternative B: 2,6-Dibromo-3-methoxyaniline |
| Structure | 1-NH | 1-NH | 1-NH |
| Proton Positions | H4 and H6 | H3 and H6 | H4 and H5 |
| Relationship | Meta (1,3-relationship) | Para (1,4-relationship) | Ortho (1,2-relationship) |
| Multiplicity | Doublets (d) | Singlets (s) | Doublets (d) |
| Coupling ( | ~ 2.0 – 2.5 Hz | 0 Hz (unresolved) | ~ 8.0 – 9.0 Hz |
| Key Diagnostic | Distinct meta-coupling | Lack of coupling | Strong ortho-coupling |
Expert Insight: If your spectrum shows two singlets in the aromatic region, you have likely synthesized the 2,4-isomer, not the 2,3-target. If you see doublets with a wide split (>7 Hz), you have the 2,6-isomer.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to eliminate ambiguity caused by solvent exchange or impurities.
Step 1: Sample Preparation
-
Solvent Choice: DMSO-d
is recommended over CDCl .-
Reasoning: DMSO minimizes the exchange rate of the amine (-NH
) protons, allowing them to appear as a distinct broad singlet (or even doublet if H-bonded) rather than washing out. It also separates the aromatic signals better than chloroform for electron-rich rings.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Internal Standard (Optional): 1,3,5-Trimethoxybenzene (TMB) for quantitative purity assessment.
Step 2: Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Causality: The aromatic protons between bromine atoms (if present) and the isolated protons have significantly different T1 relaxation times. A short D1 will lead to integration errors, skewing the 1:1 ratio expected between H4 and H6.
-
-
Scans (NS): 16–32 scans are sufficient.
Step 3: Data Processing
-
Window Function: Exponential multiplication (LB = 0.3 Hz).
-
Phasing: Manual phasing is critical. Autophasing often distorts the baseline around the large DMSO solvent peak (2.50 ppm), potentially obscuring the methyl singlet.
Structural Elucidation & Assignment
The Target Spectrum: this compound
1. Amine Protons (-NH
-
Shift:
5.0 – 5.5 ppm (Broad Singlet in DMSO-d ). -
Validation: Add one drop of D
O and shake. This signal must disappear (D-exchange).
2. Methoxy Group (-OCH
-
Shift:
3.65 – 3.75 ppm (Sharp Singlet). -
Integration: Reference this to 3.00 H.
3. Aromatic Region (The Decision Zone):
-
Proton H6 (Ortho to NH
, Ortho to OMe):-
Shift:
6.10 – 6.30 ppm. -
Environment: Highly shielded by two electron-donating groups.
-
Multiplicity: Doublet (
Hz).
-
-
Proton H4 (Meta to NH
, Ortho to OMe):-
Shift:
6.60 – 6.80 ppm.[1] -
Environment: Shielded by OMe, but deshielded by the adjacent Bromine at position 3.
-
Multiplicity: Doublet (
Hz).
-
Visualization: QC Decision Tree
The following diagram illustrates the logical flow for determining the success of the synthesis based on NMR multiplicity.
Figure 1: Logical workflow for distinguishing regioisomers of dibromo-methoxyaniline using 1H NMR coupling constants.
References
-
Oxford Instruments. (2020). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
Creative Biostructure. (2022). How NMR Helps Identify Isomers in Organic Chemistry. Retrieved from [Link]
-
University of Wisconsin-Madison. (2020). 5-HMR-2 Chemical Shift Data and Trends. Organic Chemistry Data. Retrieved from [Link]
Sources
A Comparative Guide to the Synthetic Validation of 2,3-Dibromo-5-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of two proposed synthetic routes for the preparation of 2,3-Dibromo-5-methoxyaniline. As a key intermediate in the synthesis of various pharmacologically active molecules and research chemicals, a reliable and efficient synthetic pathway to this compound is of significant interest. Direct bromination of 3-methoxyaniline is notoriously unselective, leading to a mixture of mono- and di-brominated isomers that are challenging to separate.[1] This guide, therefore, explores two strategic, multi-step approaches designed to overcome these regioselectivity issues and provide a clear pathway to the target molecule.
Route 1: Regioselective Bromination via an Acetanilide Intermediate
This primary proposed route leverages the directing effects of an acetamido group to control the regioselectivity of the bromination steps. The amino group of 3-methoxyaniline is first protected as an acetanilide, which directs electrophilic substitution to the ortho and para positions. Subsequent bromination and deprotection yield the desired this compound.
Scientific Rationale
The acetylation of the aniline is a critical step to control the regioselectivity of the subsequent bromination. The bulky acetamido group sterically hinders the positions ortho to it, and electronically directs bromination to the less hindered ortho and para positions. By carefully controlling the reaction conditions, sequential bromination can be achieved to install the bromine atoms at the desired 2 and 3 positions relative to the final amino group.
Experimental Protocol
Step 1: Acetylation of 3-methoxyaniline
-
In a 250 mL round-bottom flask, dissolve 10.0 g (81.2 mmol) of 3-methoxyaniline in 100 mL of glacial acetic acid.
-
Slowly add 9.5 mL (101.5 mmol) of acetic anhydride to the solution while stirring.
-
Heat the reaction mixture to 50°C for 1 hour.
-
Pour the cooled reaction mixture into 500 mL of ice-cold water with vigorous stirring.
-
Collect the precipitated N-(3-methoxyphenyl)acetamide by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Dibromination of N-(3-methoxyphenyl)acetamide
-
Suspend the dried N-(3-methoxyphenyl)acetamide (assuming quantitative yield from the previous step) in 150 mL of glacial acetic acid in a 500 mL three-necked flask equipped with a dropping funnel and a mechanical stirrer.
-
Cool the suspension to 0-5°C in an ice bath.
-
Slowly add a solution of 28.5 g (178.6 mmol) of bromine in 50 mL of glacial acetic acid dropwise over 1 hour, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Pour the reaction mixture into 1 L of ice-cold water containing 10 g of sodium bisulfite to quench any unreacted bromine.
-
Collect the precipitated N-(2,3-dibromo-5-methoxyphenyl)acetamide by vacuum filtration, wash with cold water, and dry.
Step 3: Hydrolysis of N-(2,3-dibromo-5-methoxyphenyl)acetamide
-
To the crude N-(2,3-dibromo-5-methoxyphenyl)acetamide, add 100 mL of 6 M hydrochloric acid.
-
Reflux the mixture for 4 hours.
-
Cool the solution to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Visual Workflow
Caption: Synthetic workflow for Route 1.
Route 2: Synthesis via Nitration of 3,5-Dibromoanisole
This alternative route begins with a commercially available starting material, 3,5-dibromoanisole, and introduces the amino functionality in the final step via reduction of a nitro group. This approach avoids the direct handling of aniline derivatives in the bromination step, which can be advantageous in terms of safety and side-product formation.
Scientific Rationale
The methoxy group of 3,5-dibromoanisole is an ortho-, para-director. Nitration is expected to occur at the positions activated by the methoxy group. The bromine atoms are deactivating, which should help to control the nitration to a single addition. The subsequent reduction of the nitro group to an amine is a high-yielding and clean transformation.
Experimental Protocol
Step 1: Nitration of 3,5-Dibromoanisole
-
In a 250 mL three-necked flask, dissolve 10.0 g (37.6 mmol) of 3,5-dibromoanisole in 50 mL of concentrated sulfuric acid at 0°C.
-
Slowly add a mixture of 2.8 mL of concentrated nitric acid and 5 mL of concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with stirring.
-
Collect the precipitated 1,3-dibromo-5-methoxy-2-nitrobenzene by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
Step 2: Reduction of 1,3-dibromo-5-methoxy-2-nitrobenzene
-
In a 500 mL round-bottom flask, suspend the dried 1,3-dibromo-5-methoxy-2-nitrobenzene in 150 mL of ethanol.
-
Add 25.3 g (112.8 mmol) of tin(II) chloride dihydrate and 50 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture and neutralize with a 40% aqueous sodium hydroxide solution until the pH is basic.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Visual Workflow
Caption: Synthetic workflow for Route 2.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Acetanilide Intermediate | Route 2: Nitration of Dibromoanisole |
| Starting Material | 3-Methoxyaniline | 3,5-Dibromoanisole |
| Number of Steps | 3 | 2 |
| Regiocontrol | Achieved through the directing effect of the acetamido group. Potential for over-bromination or formation of other isomers. | Reliant on the directing effect of the methoxy group and deactivation by bromine atoms. Potential for nitration at other positions. |
| Key Reagents | Acetic anhydride, Bromine, Hydrochloric acid | Nitric acid, Sulfuric acid, Tin(II) chloride |
| Potential Challenges | Handling of bromine, potential for multiple brominated byproducts requiring careful chromatographic separation. | Handling of concentrated strong acids, potential for uncontrolled nitration, removal of tin salts during workup. |
| Estimated Overall Yield | Moderate | Moderate to Good |
| Safety Considerations | Bromine is highly corrosive and toxic. | Concentrated nitric and sulfuric acids are highly corrosive. |
Conclusion
Both proposed routes offer plausible and strategic pathways to this compound, circumventing the challenges of non-selective direct bromination.
-
Route 1 provides a classic and well-understood method for directing bromination on an aniline derivative. While it involves an additional protection/deprotection step, it offers a high degree of control over the substitution pattern. The primary challenge lies in the careful execution of the bromination step to minimize the formation of byproducts.
-
Route 2 is a more convergent approach with fewer steps. Its success hinges on the regioselectivity of the nitration of 3,5-dibromoanisole. This route may be preferable for larger-scale synthesis due to the reduced step count, provided the nitration proceeds with high selectivity.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, available starting materials, and purification capabilities. Experimental validation of both routes is recommended to determine the optimal conditions and to fully assess the yield and purity of the final product.
References
-
Kaur, M., Saini, C. K., & Kaur, A. (2022). SYNTHESIS AND CHARACTERIZATION OF 4- AMINO- 3, 5- DIBROMO- TOLUENE FROM P-TOLUIDINE. Journal of Applied Pharmaceutical Sciences and Research, 4(1), 10-13. [Link]
Sources
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 2,3-Dibromo-5-methoxyaniline
Introduction: The Analytical Imperative for 2,3-Dibromo-5-methoxyaniline
This compound is a substituted aromatic amine that serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and specialty chemical industries. The purity of such intermediates is paramount, as any impurities can carry through the synthetic route, potentially affecting the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods are essential for quantifying this compound and profiling its impurity landscape.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1][2] This guide provides a comparative analysis of several reversed-phase HPLC (RP-HPLC) methods, grounded in established chromatographic principles for halogenated anilines. We will explore the causality behind experimental choices, present detailed protocols, and compare their performance to empower researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their needs.
Foundational Principles: Method Development for a Halogenated Aniline
The molecular structure of this compound dictates the strategy for HPLC method development. Its key features—a hydrophobic benzene ring with two bromine substituents and a basic amino group—are the primary drivers of its chromatographic behavior.
-
Analyte Polarity and Retention: The molecule is largely non-polar due to the phenyl ring and halogen atoms, making it well-suited for Reversed-Phase (RP) chromatography, where the stationary phase is hydrophobic (e.g., C18) and the mobile phase is more polar. The primary retention mechanism is the hydrophobic interaction between the analyte and the stationary phase.[3]
-
The Role of pH: The aniline group is basic and can be protonated at acidic pH. The ionization state of this group significantly impacts the molecule's overall polarity and, therefore, its retention time.[3] Operating at a controlled pH is critical to ensure consistent retention and prevent poor peak shape (tailing) that can arise from interactions between the protonated amine and residual silanols on the silica-based stationary phase.
-
UV-Vis Absorbance for Detection: The aromatic ring is a chromophore, allowing for straightforward detection using a UV-Vis or Photodiode Array (PDA) detector.[4] A PDA detector is particularly advantageous as it can provide spectral information across a range of wavelengths, which is invaluable for assessing peak purity and identifying impurities. Based on related methoxyaniline compounds, strong absorbance can be expected in the 230-290 nm range.[5][6]
Caption: Analyte properties guiding HPLC method development strategy.
Comparative Analysis of HPLC Methodologies
No single HPLC method is universally optimal. The best choice depends on the analytical goal, whether it be rapid quality control, high-resolution impurity separation, or compatibility with mass spectrometry (MS). Below, we compare three distinct, scientifically grounded methods designed for the analysis of this compound.
Method A: The Workhorse - C18 with Acidified Mobile Phase
This approach is the most common starting point for aromatic amines.[1] It is robust, easy to prepare, and provides excellent retention for hydrophobic compounds. The addition of an acid like formic or phosphoric acid suppresses the ionization of residual silanols on the column packing, thereby minimizing undesirable secondary interactions and improving peak shape.
Method B: The Alternative - Phenyl-Hexyl with Methanol
Changing the stationary phase chemistry is a powerful tool for altering selectivity. A Phenyl-Hexyl column offers π-π interactions in addition to hydrophobic interactions, which can be highly effective for separating aromatic and substituted aromatic compounds. Switching the organic modifier from acetonitrile to methanol further modifies selectivity and can sometimes enhance the resolution between closely eluting impurities.[3]
Method C: The Peak Perfecter - C18 with Buffered Mobile Phase
For assays requiring the highest level of precision and accuracy, especially at higher concentrations, controlling the mobile phase pH with a buffer is the superior approach. A phosphate or acetate buffer maintains a constant pH, ensuring that the ionization state of the aniline group remains consistent throughout the analysis.[7] This leads to highly reproducible retention times and improved peak symmetry, which is a cornerstone of a self-validating and trustworthy protocol.
Data Summary: Chromatographic Conditions & Performance
Table 1: Comparison of HPLC Chromatographic Conditions
| Parameter | Method A: Standard RP | Method B: Alternative Selectivity | Method C: Buffered RP |
| HPLC Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm) | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water[8] | 0.1% Formic Acid in Water | 20 mM Potassium Phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Elution Mode | Gradient: 30% B to 90% B in 15 min | Gradient: 40% B to 95% B in 15 min | Isocratic: 60% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Column Temp. | 30 °C | 35 °C | 30 °C |
| Detection | UV at 240 nm | UV at 240 nm | UV at 240 nm |
| Injection Vol. | 10 µL | 10 µL | 10 µL |
Table 2: Comparison of Expected Performance Characteristics
| Characteristic | Method A: Standard RP | Method B: Alternative Selectivity | Method C: Buffered RP |
| Primary Use | Routine QC, general purity | Impurity profiling, method development | High-accuracy assays, validation |
| Peak Symmetry | Good | Good | Excellent |
| Selectivity | Excellent hydrophobic separation | Different selectivity due to π-π interactions | Excellent hydrophobic separation |
| Reproducibility | Good | Good | Excellent |
| Pros | Simple, robust, MS-compatible (with formic acid) | Orthogonal selectivity to C18 | Superior peak shape and RT stability |
| Cons | May not resolve all critical pairs | Methanol can lead to higher backpressure | Buffers are not MS-friendly, require flushing |
Experimental Protocols
The following protocols are designed to be self-validating by incorporating system suitability tests (SST), a critical component of ensuring trustworthy results as per regulatory guidelines.[9]
Protocol 1: Method A - Standard RP-HPLC
-
System Preparation:
-
Equip an HPLC system with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.
-
Install a C18 column (150 mm x 4.6 mm, 5 µm).
-
Purge all solvent lines thoroughly.
-
-
Mobile Phase Preparation:
-
Solvent A: Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Filter and degas.
-
Solvent B: Use HPLC-grade acetonitrile.
-
-
Standard & Sample Preparation:
-
Standard Stock (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.
-
Working Standard (50 µg/mL): Dilute 0.5 mL of the stock solution to 10 mL with the 50:50 diluent.
-
Sample Preparation: Prepare samples at a similar concentration to the working standard using the same diluent.
-
-
Chromatographic Run & SST:
-
Set the column temperature to 30 °C.
-
Equilibrate the column with the initial mobile phase conditions (70% A, 30% B) for at least 20 minutes at 1.0 mL/min.
-
Perform five replicate injections of the working standard.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, the tailing factor should be ≤ 1.5, and the theoretical plates should be ≥ 2000.
-
-
Data Analysis:
-
Quantify the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area % method).
-
Protocol 2: Method B - Alternative Selectivity
-
System Preparation:
-
As in Method A, but install a Phenyl-Hexyl column (150 mm x 4.6 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Solvent A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.
-
Solvent B: Use HPLC-grade methanol.
-
-
Standard & Sample Preparation:
-
Follow the same procedure as in Method A.
-
-
Chromatographic Run & SST:
-
Set the column temperature to 35 °C.
-
Equilibrate the column with the initial mobile phase conditions (60% A, 40% B) for at least 20 minutes at 1.0 mL/min.
-
Perform SST injections as described in Method A, applying the same acceptance criteria.
-
-
Data Analysis:
-
Compare the resulting chromatogram to that from Method A to evaluate changes in impurity elution order and resolution.
-
Protocol 3: Method C - Buffered RP-HPLC
-
System Preparation:
-
As in Method A, using a C18 column.
-
-
Mobile Phase Preparation:
-
Buffer Stock (1M): Dissolve 136 g of potassium dihydrogen phosphate in 1000 mL of water.
-
Solvent A (20 mM, pH 3.0): Add 20 mL of Buffer Stock to 950 mL of water. Adjust pH to 3.0 with phosphoric acid, then bring the final volume to 1000 mL. Filter and degas.
-
Solvent B: Use HPLC-grade acetonitrile.
-
-
Standard & Sample Preparation:
-
Follow the same procedure as in Method A.
-
-
Chromatographic Run & SST:
-
Set the column temperature to 30 °C.
-
Equilibrate the column with the isocratic mobile phase (40% A, 60% B) for at least 30 minutes at 1.2 mL/min.
-
Perform SST injections as described in Method A. Expect superior peak symmetry with this method.
-
-
Post-Analysis System Care:
-
Crucial Step: After analysis, flush the entire system and column extensively with a salt-free mobile phase (e.g., 60:40 Methanol:Water) to prevent buffer precipitation and instrument damage.
-
Visualization of Analytical Workflow
The selection and development of an appropriate HPLC method follows a logical progression, starting from understanding the analyte and culminating in a validated method suitable for its intended purpose.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Making sure you're not a bot! [helda.helsinki.fi]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. pharmtech.com [pharmtech.com]
- 5. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Methoxyaniline | C7H9NO | CID 10824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
